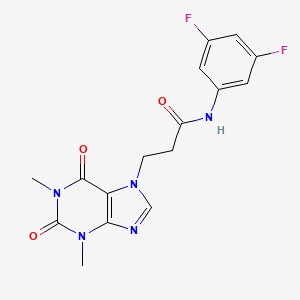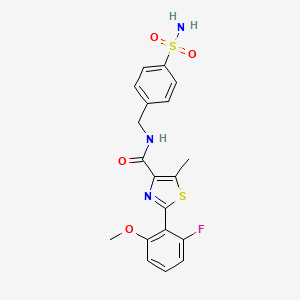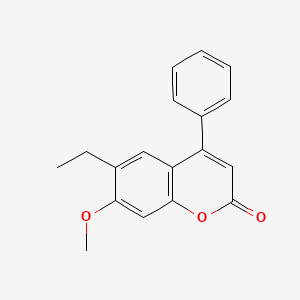![molecular formula C25H24O6 B11159319 2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11159319.png)
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the pyrano[2,3-f]chromene family. This compound is characterized by its unique structure, which includes a fused benzopyran ring system with multiple functional groups. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of phloroglucinol as a starting material . The synthetic route includes regioselective reactions to introduce the necessary functional groups and cyclization steps to form the fused ring system . Reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis and process optimization could potentially enable scalable production in the future.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain functional groups with others, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound’s structure allows it to interact with various biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4H,8H-Pyrano[2,3-f]chromene-4,8-dione: A related compound with similar structural features and biological activities.
Indeno[1,2-b]pyrano[2,3-f]chromene-2,12(13H)-dione: Another compound with a fused ring system, used in similar research applications.
Uniqueness
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C25H24O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydroisochromeno[3,4-h]chromene-4,8-dione |
InChI |
InChI=1S/C25H24O6/c1-13-10-21-23(15-6-4-5-7-16(15)25(27)31-21)24-22(13)18(26)12-20(30-24)17-11-14(28-2)8-9-19(17)29-3/h8-11,20H,4-7,12H2,1-3H3 |
InChI Key |
SIZNZQPZGBRDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11159237.png)

![N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B11159244.png)
![methyl N-{[2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate](/img/structure/B11159248.png)

![N-(2,6-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11159264.png)

![4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one](/img/structure/B11159276.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11159293.png)
![3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11159294.png)
![N-(4-methyl-1,3-thiazol-2-yl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B11159299.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11159301.png)
![ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11159311.png)

